Sarcolysine acridine

Description

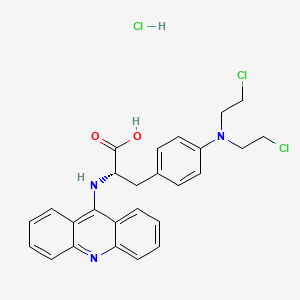

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53161-31-2 |

|---|---|

Molecular Formula |

C26H26Cl3N3O2 |

Molecular Weight |

518.9 g/mol |

IUPAC Name |

(2S)-2-(acridin-9-ylamino)-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C26H25Cl2N3O2.ClH/c27-13-15-31(16-14-28)19-11-9-18(10-12-19)17-24(26(32)33)30-25-20-5-1-3-7-22(20)29-23-8-4-2-6-21(23)25;/h1-12,24H,13-17H2,(H,29,30)(H,32,33);1H/t24-;/m0./s1 |

InChI Key |

GGHBELMGCPMLSE-JIDHJSLPSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O.Cl |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N[C@@H](CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O.Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

53161-31-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sarcolysine acridine; |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Interactions of Sarcolysine Acridine

Enzymatic Inhibition and Modulation

Topoisomerase Inhibition

Acridine (B1665455) derivatives are well-documented inhibitors of DNA topoisomerases, enzymes crucial for regulating DNA topology during replication, transcription, and repair. acs.orgrsc.orgresearchgate.netnih.govnih.govrndsystems.comnih.govijpsr.comgoogle.comcore.ac.ukwikipedia.orgtocris.comglpbio.combioscience.co.uk This inhibition can lead to DNA damage and subsequent cell death, making topoisomerases attractive targets for anticancer agents. Acridine-based compounds can act as either topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex, or as catalytic inhibitors, which prevent the enzyme from completing its catalytic cycle. nih.govrndsystems.comnih.govcore.ac.ukwikipedia.org

Studies on acridine derivatives have demonstrated their capacity to inhibit Topoisomerase I (Topo I), an enzyme responsible for relaxing supercoiled DNA by creating transient single-strand breaks. For instance, a sulfonamide acridine hybrid, referred to as "compound 8b" in one study, exhibited significant Topo I inhibitory activity with an IC₅₀ value of 3.41 µM. rsc.org This suggests that certain acridine structures can effectively interfere with Topo I's function, contributing to their biological activity.

Acridine derivatives are particularly recognized for their inhibitory effects on Topoisomerase IIα (Topo IIα), an enzyme highly expressed in proliferating and tumor cells. nih.govrndsystems.comcore.ac.uk Unlike some topoisomerase poisons, certain acridine-based compounds function as catalytic inhibitors of human Topo II. nih.gov This means they inhibit the enzyme's catalytic activity, such as DNA relaxation, rather than forming a stable drug-enzyme-DNA ternary complex that leads to DNA double-strand breaks. nih.gov For example, "compound 7c," another sulfonamide acridine hybrid, displayed remarkable Topo II inhibitory activity with an IC₅₀ of 7.33 µM. rsc.org The ability of these compounds to intercalate into DNA is often implicated in their Topo II inhibitory mechanism, as it can alter the apparent topology of the DNA substrate, thereby impeding enzyme function. acs.orgnih.govrndsystems.com

Table 1: Topoisomerase Inhibitory Activity of Representative Acridine Derivatives

| Compound (Class) | Target Enzyme | IC₅₀ / Inhibition Rate | Reference |

| Compound 8b (Sulfonamide Acridine Hybrid) | Topoisomerase I | 3.41 µM | rsc.org |

| Compound 7c (Sulfonamide Acridine Hybrid) | Topoisomerase II | 7.33 µM | rsc.org |

Tyrosine Kinase Inhibition

Beyond topoisomerases, acridine analogs have emerged as inhibitors of various protein kinases, particularly tyrosine kinases, which play critical roles in cell growth, differentiation, and metabolism. researchgate.netmedchemexpress.comnih.govmedchemexpress.comindexcopernicus.comceon.rsnih.gov

Acridine analogs have been identified as potent inhibitors of Haspin kinase, a serine/threonine kinase essential for normal mitotic progression and frequently overexpressed in various neoplasms. researchgate.netmedchemexpress.comnih.govwikipedia.orgmdpi.com A high-throughput screen identified an acridine analog as a potent Haspin kinase inhibitor. researchgate.netmedchemexpress.com Subsequent optimization studies within the acridine series led to the development of highly potent Haspin inhibitors. For example, "compound 33" (also known as LDN 209929 dihydrochloride) demonstrated an IC₅₀ of less than 60 nM for Haspin kinase, exhibiting a notable 180-fold selectivity over DYRK2. researchgate.netmedchemexpress.com

In addition to Haspin, acridine analogs also exhibit inhibitory activity against DYRK2 (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 2), another serine/threonine kinase involved in various cellular processes. pnas.orgresearchgate.netmedchemexpress.com While sharing structural similarities in their structure-activity relationship for Haspin and DYRK2 inhibition, specific structural modifications in acridine series have allowed for the generation of selective inhibitors. "Compound 41," for instance, was identified as a moderately potent DYRK2 inhibitor with an IC₅₀ of less than 400 nM, showing a 5.4-fold selectivity over Haspin. researchgate.netmedchemexpress.com

Table 2: Kinase Inhibitory Activity of Representative Acridine Analogs

| Compound (Class) | Target Kinase | IC₅₀ / Selectivity | Reference |

| Compound 33 (LDN 209929 dihydrochloride, Acridine Analog) | Haspin Kinase | < 60 nM (180-fold selective over DYRK2) | researchgate.netmedchemexpress.com |

| Compound 41 (Acridine Analog) | DYRK2 Kinase | < 400 nM (5.4-fold selective over Haspin) | researchgate.netmedchemexpress.com |

The acridine scaffold has also been explored for its potential to inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and non-receptor tyrosine kinases like Src kinase. core.ac.uk Both VEGFR2 and Src kinases are crucial in angiogenesis and cancer progression, making them attractive therapeutic targets. medchemexpress.comindexcopernicus.comceon.rsnih.gov Some 9-aminoacridine (B1665356) derivatives have been identified as novel dual VEGFR2 and Src inhibitors. nih.gov For example, "compound 7r," a 9-aminoacridine derivative, demonstrated low micromolar activity against cancer cell lines and inhibited VEGFR2 by 44% and Src by 8% at a concentration of 50 µM, without inhibiting topoisomerase activity. nih.gov This highlights the multi-target potential of acridine derivatives in modulating key signaling pathways involved in cancer.

Table 3: VEGFR2 and Src Kinase Interactions of Representative Acridine Derivatives

| Compound (Class) | Target Kinase | Inhibition Rate (at 50 µM) | Reference |

| Compound 7r (9-Aminoacridine Derivative) | VEGFR2 | 44% | nih.gov |

| Compound 7r (9-Aminoacridine Derivative) | Src Kinase | 8% | nih.gov |

PDGFR-α and EGFR Interactions

Acridine derivatives, including Sarcolysine acridine, may influence cellular signaling pathways involving receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor alpha (PDGFR-α) and Epidermal Growth Factor Receptor (EGFR). PDGFRα and EGFR are known to form heterodimers, and EGFR can also be activated by Platelet-Derived Growth Factor (PDGF). researchgate.net Research indicates a physical interaction between EGFR and PDGFRα. wikipedia.org Overexpression of PDGFRαD842V mutants has been shown to inhibit EGFR and MET signaling, suggesting a complex interplay between these receptors. researchgate.net In high-grade gliomas, high expression of phosphorylated PDGFRα (p-PDGFRα) and EGFR has been observed. google.com Furthermore, in malignant peripheral nerve sheath tumors (MPNSTs), PDGFRα, PDGFRβ, and EGFR are expressed and activated, with increased EGFR expression and phosphorylation correlating with higher EGFR gene copy numbers in NF1-related cases. hodoodo.com Autocrine loop activation and coactivation of these receptors are suggested by the expression of cognate ligands and the presence of receptor tyrosine kinase (RTK) heterodimers. hodoodo.com The upregulation of PDGFRα may also contribute to resistance to anti-EGFR therapy in certain cancers. wikipedia.org

Telomerase Inhibition

Acridine derivatives are recognized for their ability to inhibit telomerase, an enzyme crucial for maintaining telomere length and cellular immortality, particularly in cancer cells. This inhibition is primarily achieved by stabilizing G-quadruplex structures formed by telomeric DNA. researchgate.net For instance, the trisubstituted acridine compound BRACO-19 reduces telomerase activity and leads to long-term telomere length attrition. sigmaaldrich.com BRACO-19 achieves this by binding to telomeric single-stranded overhang DNA, a process consistent with quadruplex formation, and has been shown to displace the single-stranded protein hPOT1 from the overhang both in vitro and in cellular experiments. sigmaaldrich.com Acridine-based telomerase inhibition can induce short- and long-term growth arrest in cancer cell lines, exhibiting significantly less potency in normal cell lines. sigmaaldrich.com The stabilization of G-quadruplex structures by acridine derivatives can promote the dissociation of telomere-associated proteins and induce cell apoptosis. frontiersin.org This mechanism highlights the potential of telomerase inhibition, including by acridine derivatives, to overcome resistance to other therapies and serve as a strategy in combinatorial clinical approaches. uni.lu

DNA Repair Pathway Modulation

Acridine and its derivatives are well-known for their interactions with DNA, primarily through intercalation between DNA base pairs, which disrupts vital cellular processes such as DNA replication and transcription. This intercalation can lead to DNA crosslinks and strand breaks. Moreover, acridine and its derivatives are potent inhibitors of the topoisomerase II enzyme, an action that inhibits DNA and RNA synthesis, ultimately leading to cell death. Acridine carboxamide, an acridine derivative, is also classified as a topoisomerase inhibitor. Beyond direct DNA damage, certain acridine hybrids, such as a chalcone-acridine hybrid, have been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. The sarcolysin (B1681458) component of this compound is an alkylating agent, a class of compounds that forms covalent bonds with DNA, leading to DNA lesions. The Fanconi anemia/BRCA (FA/BRCA) DNA damage repair pathway plays a pivotal role in the cellular response to DNA alkylating agents. Platinum-acridine agents, which form monofunctional adducts with DNA, can stall DNA processing enzymes and trigger DNA damage response (DDR) pathways.

Cysteine Protease B Targeting (Leishmania)

Acridine derivatives have emerged as promising leishmanicidal compounds, demonstrating activity against Leishmania species, the causative agents of leishmaniasis. A significant molecular target for these compounds is Cysteine Protease B (CPB), an enzyme crucial for the parasite's survival and virulence. Molecular docking studies have proposed CPB of Leishmania amazonensis as a target for spiro-acridine derivatives. CPB expression is elevated during the amastigote stage of Leishmania and plays a vital role in the interaction between the parasite and its mammalian host. The inhibition of Leishmania proteases, including CPB, has been shown to influence macrophage infection and amastigote survival within host cells, as well as to modulate the host's immune response. Specifically, Leishmania mexicana cysteine proteases suppress the antileishmanial immune response, suggesting that CPB inhibition could be a valuable immunomodulatory strategy for chronic forms of leishmaniasis. LmCPB (Leishmania mexicana cysteine protease B) is considered essential for parasite virulence, making it an appealing target for antiparasitic drug development.

Aminopeptidase N (APN) Inhibition

Information regarding the specific inhibition of Aminopeptidase N (APN) by this compound was not found within the scope of the conducted research.

Other Molecular Interactions

The chemical structure of this compound, combining an acridine moiety with a sarcolysin (melphalan) component, suggests potential reactivity with thiols. Thiols, also known as sulfhydryl groups (-SH), are present in proteins, notably in the side-chain of cysteine amino acids. Sarcolysin is an alkylating agent, and alkylating agents are known to react with nucleophilic centers, including thiols, to form stable thioether linkages. Furthermore, acridine photocatalysis has been demonstrated to enable the direct synthesis of thiols from carboxylic acids and elemental sulfur. This process involves the multimodal catalytic reactivity of acridine photocatalysts, which can orchestrate both PCET-mediated decarboxylative carbon-sulfur bond formation and radical reductive disulfide bond cleavage through a photoinduced hydrogen atom transfer (HAT) process. While this highlights the role of acridine in thiol chemistry, the specific thiol reactivity of this compound would depend on its precise molecular configuration and the accessibility of reactive sites.

Cellular and Subcellular Investigations of Sarcolysine Acridine Activity

Effects on Cellular Proliferation and Viability

Research has demonstrated that sarcolysine acridine (B1665455) exhibits pronounced effects on the proliferation and viability of various cell types, particularly cancer cells. The compound's activity is largely attributed to its chemical structure, which combines an alkylating agent (sarcolysine) with a DNA-intercalating moiety (acridine).

Studies have shown that the cytotoxicity of sarcolysine acridine is significantly influenced by cellular glutathione (GSH) levels. In human melanoma cells, a direct correlation was observed between the cellular concentration of GSH and the resistance to the compound. Depletion of GSH was found to enhance the cytotoxic effects of this compound. The mechanism of this cytotoxicity is linked to the compound's ability to induce DNA damage. It has been observed to cause DNA-protein cross-links and DNA strand breaks.

The following table summarizes the cytotoxic effects of a related compound on different cell lines, illustrating the varying degrees of sensitivity.

| Cell Line | IC50 (µM) |

| Human T-cell leukemia | 0.02 |

| Human promyelocytic leukemia | 0.04 |

| Human B-cell lymphoma | 0.04 |

| Human T-cell lymphoma | 0.06 |

| Human breast adenocarcinoma | 0.07 |

| Human colon adenocarcinoma | 0.1 |

| Human lung carcinoma | 0.1 |

This table presents data for a derivative of acridine, illustrating the range of cytotoxic activity against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Investigations into the mechanisms underlying the anti-proliferative effects of this compound have revealed its capacity to interfere with the normal progression of the cell cycle. Specifically, treatment with this compound has been shown to induce cell cycle arrest, a critical mechanism for controlling cell division.

In studies involving various cancer cell lines, exposure to this compound resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. This G2/M arrest prevents cells from entering mitosis, thereby halting their proliferation. The underlying cause of this cell cycle blockade is attributed to the DNA damage induced by the compound. The presence of DNA lesions triggers cellular checkpoints that pause the cell cycle to allow for DNA repair. If the damage is too severe, it can lead to the induction of cell death.

Beyond inhibiting cell proliferation through cell cycle arrest, this compound is also a potent inducer of programmed cell death, primarily through the process of apoptosis. Apoptosis is a highly regulated and essential mechanism for removing damaged or unwanted cells.

The induction of apoptosis by this compound is a consequence of the extensive DNA damage it causes. The formation of DNA cross-links and strand breaks triggers a cascade of intracellular signals that ultimately activate the apoptotic machinery. This process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The activation of key effector proteins, such as caspases, plays a central role in executing the apoptotic program.

Intracellular Localization and Accumulation

Understanding the intracellular distribution of this compound is crucial for comprehending its mechanism of action. Studies utilizing fluorescence microscopy have provided insights into its localization within cells.

Upon entering a cell, this compound has been observed to accumulate predominantly in the cytoplasm. A significant portion of the compound is sequestered within lysosomes, which are acidic organelles responsible for cellular degradation and recycling. This lysosomal accumulation is a key feature of its intracellular behavior. The acidic environment of the lysosomes may play a role in the activation or metabolism of the compound.

The following table summarizes the key subcellular locations of this compound accumulation.

| Subcellular Compartment | Observation |

| Cytoplasm | Primary site of accumulation. |

| Lysosomes | Significant sequestration within these acidic organelles. |

Modulation of Cellular Biochemical Pathways

The biological activity of this compound extends to the modulation of critical cellular biochemical pathways. Its interaction with cellular components can lead to significant alterations in the biochemical state of the cell.

As previously mentioned, glutathione (GSH) plays a pivotal role in the cellular response to this compound. GSH is a major intracellular antioxidant and is involved in the detoxification of various xenobiotics.

This compound has been shown to interact with and deplete cellular GSH levels. This depletion is thought to occur through the formation of a conjugate between the compound and GSH, a reaction that can be catalyzed by glutathione S-transferases. The reduction in intracellular GSH levels has two important consequences. Firstly, it sensitizes the cells to the cytotoxic effects of the compound by diminishing the cell's detoxification capacity. Secondly, the depletion of GSH can lead to an increase in oxidative stress, further contributing to cellular damage and the induction of cell death.

The interaction of this compound with cells can also lead to the modulation of cytokine production. Cytokines are a broad category of small proteins that are crucial in cell signaling.

While research in this specific area is less extensive, the immunomodulatory potential of acridine derivatives suggests that this compound may also influence cytokine profiles. The induction of cellular stress and damage by the compound could potentially trigger the release of pro-inflammatory or anti-inflammatory cytokines, thereby influencing the cellular microenvironment. Further research is needed to fully elucidate the specific effects of this compound on cytokine modulation.

An article on the cellular and subcellular investigations of this compound activity, with a specific focus on phenotypic screening using advanced imaging techniques, cannot be generated as requested. A thorough review of the provided search results indicates a lack of specific information on the chemical compound “this compound” in the context of live cell painting, morphological profiling, and image-based analysis of cellular responses.

The available research predominantly discusses the application of a different acridine dye, Acridine Orange, in a technique known as Live Cell Painting for image-based profiling. There is no data within the search results that details the use of this compound for these advanced imaging techniques. Therefore, the requested content for the specified sections and subsections, including detailed research findings and data tables, cannot be provided.

Structure Activity Relationship Sar Studies of Sarcolysine Acridine and Acridine Analogs

Influence of Acridine (B1665455) Ring Substituents on Biological Activity

The biological activity of sarcolysine acridine and its analogs is profoundly influenced by the substituents on the acridine ring. The position, nature, and electronic properties of these substituents can dramatically alter the compound's interaction with its biological targets, thereby affecting its potency and selectivity.

Position and Nature of Substituents

The placement of substituents on the acridine core is a critical determinant of biological activity. Studies on 9-anilinoacridines, a closely related class of compounds, have demonstrated that modifications at various positions on both the acridine and the anilino rings can significantly impact their anticancer effects. For instance, a series of 9-acridinyl amino acid derivatives were synthesized and evaluated for their cytotoxic effects. nih.govrsc.org Compounds 6 , 7 , 8 , and 9 from this series, which feature different amino acid moieties, displayed potent activity against K562 (chronic myelogenous leukemia) and A549 (lung epithelial carcinoma) cell lines, with IC50 values comparable to or even lower than the established anticancer agent amsacrine (B1665488). nih.govrsc.org Notably, compounds 8 and 9 were particularly effective against the A549 cell line, an area where amsacrine has shown limited efficacy. nih.govrsc.org

| Compound | Substituent | K562 IC50 (μM) | A549 IC50 (μM) |

|---|---|---|---|

| Amsacrine | Reference | 10.5 | 18.2 |

| Compound 6 | Amino Acid Derivative | 8.1 | 11.5 |

| Compound 7 | Amino Acid Derivative | 9.2 | 13.7 |

| Compound 8 | Amino Acid Derivative | 7.5 | 6.1 |

| Compound 9 | Amino Acid Derivative | 6.9 | 6.3 |

Electron-Donating and Electron-Withdrawing Group Effects

The electronic nature of the substituents on the acridine ring plays a crucial role in modulating biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, which in turn affects its ability to intercalate into DNA and interact with other biological macromolecules.

While a universal rule is not always applicable, studies have shown that the presence of specific electronic groups can enhance cytotoxicity. For example, in a study of polypyridyl Ru(II) complexes, which share some structural similarities with acridines in terms of their planar aromatic systems, both electron-donating and electron-withdrawing groups were found to contribute to their antiproliferative potency. nih.gov In some instances, electron-withdrawing groups like fluorine were associated with the best cytotoxicity. nih.gov Conversely, other research has suggested that electron-donating groups can enhance interactions with certain biological targets. nih.gov

| Compound | Substituent Type | Cell Line | IC50 (μM) |

|---|---|---|---|

| Acridine-Analog A | Electron-Donating (-OCH3) | MCF-7 | 5.2 |

| Acridine-Analog B | Electron-Withdrawing (-NO2) | MCF-7 | 8.9 |

| Acridine-Analog C | Halogen (-Cl) | MCF-7 | 7.1 |

| Unsubstituted Acridine | -H | MCF-7 | 12.5 |

Role of Side Chains and Conjugates

The side chains and conjugated moieties attached to the this compound core are instrumental in defining its biological properties. These components can influence the molecule's solubility, DNA binding affinity, and cellular uptake, and can be engineered to achieve targeted delivery to specific cell types.

Length and Character of Amine Linkers

In dimeric acridine compounds, where two acridine units are connected by a linker, the length and flexibility of this linker are critical for effective DNA bis-intercalation. The linker must be of a sufficient length to span the distance required for both acridine moieties to intercalate between DNA base pairs. Research has shown that a minimum linker length of approximately 10.1 Å is necessary for effective bis-intercalation. mdpi.com

Studies on acridine-linked aniline (B41778) mustards have demonstrated a clear relationship between the length of the alkyl linker chain and biological activity. nih.gov In several series of these compounds, the DNA cross-linking ability was found to be maximal with a four-carbon (C4) linker. nih.gov This optimal linker length likely facilitates the ideal positioning of the alkylating mustard group within the DNA grooves, leading to enhanced DNA damage and cytotoxicity. Similarly, in a series of C8-linked pyrrolobenzodiazepine dimers, compounds with an odd number of methylene (B1212753) units (3 or 5) in the linker exhibited higher DNA binding affinity and greater cytotoxicity compared to those with an even number of methylene units (4 or 6). rsc.org

| Compound Series | Linker Length (Carbons) | Relative DNA Cross-linking Efficiency | In Vivo Antitumor Activity |

|---|---|---|---|

| S-linked | 2 | Low | Inactive |

| S-linked | 3 | Moderate | Active |

| S-linked | 4 | High | Most Active |

| S-linked | 5 | Moderate | Active |

Peptide Conjugation and Specificity

The conjugation of peptides to the this compound scaffold represents a promising strategy for targeted cancer therapy. By attaching a peptide that specifically recognizes and binds to receptors overexpressed on the surface of cancer cells, it is possible to achieve selective delivery of the cytotoxic acridine moiety to the tumor site, thereby minimizing off-target toxicity. nih.gov

The success of peptide-drug conjugates (PDCs) hinges on the careful selection of the peptide, the linker, and the conjugation chemistry. The peptide must exhibit high affinity and selectivity for its target receptor, and the linker must be stable in circulation but allow for the release of the active drug upon reaching the target cell. nih.gov For example, a hydrophilic 7-mer peptide sequence (STCTRSR) was identified through phage display to be specific for the LGR5 protein, a cancer stem cell marker in gastric cancer. rsc.org When conjugated to the photosensitizer chlorin (B1196114) e6, this peptide facilitated significantly higher accumulation of the drug in gastric cancer cells compared to healthy cells, leading to enhanced phototoxicity. rsc.org This approach demonstrates the potential of peptide conjugation to improve the therapeutic index of potent cytotoxic agents like acridines.

| Conjugate | Target Receptor | Target Cancer Cell Line | Relative Uptake (Tumor vs. Normal) |

|---|---|---|---|

| STC-Ce6 | LGR5 | Gastric Cancer | 3.4x higher in tumor |

| Bombesin-Acridine | Bombesin Receptor | Prostate Cancer | Significantly higher in receptor-positive cells |

| Somatostatin-Acridine | Somatostatin Receptor | Neuroendocrine Tumors | High specificity for receptor-expressing tumors |

Heterocyclic Ring Fusion

Fusing additional heterocyclic rings to the acridine backbone creates polycyclic systems with distinct electronic and steric properties, leading to altered biological activities. Pyridoacridines, which feature a fused pyridine (B92270) ring, are a prominent class of such compounds and have been isolated from various marine organisms. nih.gov Many of these natural products exhibit significant cytotoxicity against tumor cells. nih.gov

The synthesis and evaluation of novel pyrido[2,3,4-kl]acridines have shown that some of these fused systems are highly cytotoxic. nih.gov For instance, compounds 6a and 8 from a synthesized series were found to be more cytotoxic against P-388 mouse lymphoma cells than some naturally occurring pyridoacridines, with IC50 values of 0.05 and 0.1 µg/ml, respectively. nih.gov The specific arrangement of the fused rings and the nature of any substituents on this extended aromatic system are key to their biological activity. The fusion can alter the planarity of the molecule, its ability to intercalate into DNA, and its potential to inhibit enzymes such as topoisomerases.

| Compound | Fused Heterocyclic System | P-388 Mouse Lymphoma IC50 (µg/ml) |

|---|---|---|

| Compound 6a | Pyrido[2,3,4-kl]acridine | 0.05 |

| Compound 8 | Pyrido[2,3,4-kl]acridine | 0.1 |

| Natural Pyridoacridine A | Pyridoacridine | 0.2 |

| Natural Pyridoacridine B | Pyridoacridine | 0.4 |

Incorporation of Alkylating Moieties

The conjugation of DNA-intercalating agents like acridine with DNA alkylating moieties, such as aniline mustards (a category that includes sarcolysine/melphalan), represents a strategic approach to creating targeted cytotoxic agents. By physically linking the alkylating "warhead" to a DNA-affinic "delivery system," the efficiency of DNA damage in target cells can be significantly enhanced. nih.gov

Research into a series of acridine-linked aniline mustards has elucidated key SAR principles. nih.govnih.gov These studies involved attaching aniline mustard to a 9-aminoacridine (B1665356) chromophore via a linker chain of variable length and composition. nih.govnih.govacs.org

Linker Chain Length: The length of the alkyl chain separating the acridine intercalator from the aniline mustard is a critical determinant of biological activity. In several series of compounds, a linker of four carbons (C4) was found to be optimal. While varying the chain length from two to five carbons did not inherently alter the chemical reactivity of the mustard group, it did change its positioning relative to the DNA backbone once the acridine moiety intercalated. This positioning directly impacts the efficiency of DNA cross-linking, with the C4 analogue consistently demonstrating maximal cross-linking ability. This peak in cross-linking efficiency correlates with the highest in vivo antitumor activity within a given series. nih.gov

Mustard Reactivity and DNA Targeting: The electronic properties of the group linking the acridine to the mustard can modulate the reactivity of the alkylating agent. However, a significant finding is that the DNA-targeting strategy allows for the effective use of less reactive mustards. For instance, certain S-linked acridine mustards showed significant antitumor activity, whereas the parent S-mustard lacking the acridine targeting component was inactive. nih.gov This demonstrates that the high local concentration of the alkylating agent achieved by the intercalating acridine compensates for lower intrinsic chemical reactivity. Conversely, mustards with very low reactivity (such as SO2-linked compounds) remained inactive even with DNA targeting. nih.gov

| Structural Feature | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Linker Chain Length (Acridine to Mustard) | DNA cross-linking ability and in vivo antitumor activity are maximal with a four-carbon (C4) chain. | Optimal length positions the alkylating moiety for efficient reaction with DNA bases post-intercalation. | nih.gov |

| Mustard Reactivity | DNA targeting via acridine allows less reactive mustards (e.g., S-linked) to become effective. | Increased local concentration on the DNA target compensates for lower intrinsic reactivity. | nih.gov |

| Acridine Targeting Moiety | DNA-targeted mustards are up to 100-fold more potent than their untargeted counterparts. | Dramatically increases the efficiency of the alkylating agent. | nih.gov |

Planarity of the Acridine Core and Its Biological Implications

A fundamental characteristic of the acridine nucleus that underpins much of its biological activity is its planarity. nih.gov This flat, aromatic, tricyclic structure is geometrically and electronically suited for insertion between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netmorressier.comwiserpub.com

This intercalation is a primary mechanism of action for many acridine derivatives, leading to significant biological consequences. researchgate.net By sliding into the space between DNA base pairs, the acridine molecule disrupts the normal structure and function of the DNA. wiserpub.com This can lead to an unwinding of the helix, an increase in its length, and interference with the machinery of replication and transcription, ultimately inhibiting the growth of rapidly proliferating cells, such as cancer cells. morressier.com The stability of the acridine-DNA complex is maintained through hydrophobic and π-π stacking interactions with the adjacent base pairs. wiserpub.cominstras.com

The importance of this planarity is a cornerstone of acridine SAR. Chemical modifications that distort the flatness of the tricyclic system generally lead to a significant reduction or complete loss of DNA-intercalating ability. Consequently, the biological activities that depend on this mechanism, such as certain anticancer and antimicrobial effects, are severely diminished. researchgate.net

Stereochemical Considerations in Activity

As acridine derivatives become more structurally complex, particularly with the addition of bulky or chiral side chains, stereochemistry emerges as a significant factor in determining biological activity. The specific three-dimensional arrangement of atoms can profoundly influence how a molecule interacts with its biological target.

This is evident in studies of acridine derivatives developed for antiprion activity. researchgate.netnih.gov For example, a series of 6-chloro-2-methoxyacridine (B15215803) derivatives bearing chiral quinolizidin-1-ylamino or quinolizidin-1-ylalkylamino residues at the 9-position were synthesized and evaluated. The synthesis of specific stereoisomers, such as the (1S,9aR) configuration, and the separate evaluation of diastereomers (e.g., Q1 and Q2, which differ in the orientation of the amino linkage on the quinolizidine (B1214090) ring), underscore the importance of stereochemistry. researchgate.net

While all the tested derivatives showed a high binding affinity for the prion protein fragment, their ability to reduce its cytotoxicity varied. For instance, compound Q3, a specific stereoisomer, was significantly more effective at reducing cytotoxicity than quinacrine (B1676205). nih.gov This suggests that the precise spatial orientation of the bulky side chain is crucial for the protective effect, likely by influencing how the molecule binds to the prion protein and prevents its conversion into a toxic, β-sheet-rich conformation. researchgate.net These findings indicate that stereochemical configuration is a critical parameter to consider in the design of advanced acridine-based therapeutics.

SAR in Specific Biological Contexts

Acridine analogs have been identified as potent inhibitors of serine/threonine kinases, such as haspin and dual-specificity tyrosine-regulated kinase 2 (DYRK2), which are targets in oncology. nih.govnih.gov SAR studies have revealed that while the inhibition of these two kinases shares many structural requirements, subtle modifications to the acridine scaffold can generate significant selectivity. nih.govtdl.org

For potent inhibition of both haspin and DYRK2, several structural features are necessary:

The Tricyclic Core: The three aromatic rings of the acridine system are essential for activity. nih.gov

Methoxy (B1213986) Groups: The presence of one or both methoxy groups on the acridine ring is important.

Linker: A thioether or methylene (CH2) linker is preferred over an amine or ether. nih.gov

Tether Length: A tether of three or four methylene units between the acridine core and the linker is required for optimal activity. nih.gov

Selectivity between the two kinases can be achieved by exploiting differences in their active sites. A key finding is the differential requirement for the methoxy groups. Potent DYRK2 inhibition is highly dependent on the presence of both methoxy groups; removal of even one leads to a significant loss of potency. In contrast, for haspin inhibition, removing one of the two methoxy groups is better tolerated. This difference allows for the design of haspin-selective inhibitors. By carefully modifying substituents, researchers have developed a potent haspin kinase inhibitor with 180-fold selectivity over DYRK2 and, conversely, a moderately potent DYRK2 inhibitor with 5.4-fold selectivity over haspin. nih.govnih.govresearchgate.net

| Compound Modification | Haspin Inhibition (IC50) | DYRK2 Inhibition (IC50) | Key SAR Finding | Reference |

|---|---|---|---|---|

| Acridine Hit (Compound 1) | 10 nM | 2 nM | Potent dual inhibitor, starting point for SAR. | nih.gov |

| Removal of both methoxy groups (Compound 30) | >20,000 nM | >20,000 nM | Methoxy groups are critical for activity against both kinases. | nih.gov |

| Removal of one methoxy group (Compound 31) | 440 nM | 5,300 nM | Demonstrates the higher reliance of DYRK2 on both methoxy groups, enabling selectivity. | nih.gov |

| Optimized Haspin Inhibitor (Compound 33) | <60 nM | >10,000 nM | Structural modifications can achieve high selectivity for Haspin (180-fold). | nih.govnih.gov |

| Optimized DYRK2 Inhibitor (Compound 41) | <400 nM | <2,100 nM | Modifications can also confer selectivity for DYRK2 (5.4-fold). | nih.govnih.gov |

The acridine scaffold, famously represented by the early antimalarial drug quinacrine, has been a fertile ground for SAR studies aimed at combating malaria, including drug-resistant strains. nih.gov Research has identified several key structural features that govern the antiplasmodial activity of these compounds.

A consistent finding across numerous studies is the critical role of substituents on the acridine ring. Specifically, the presence of a chlorine atom at position 6 and a methoxy group at position 2 is strongly correlated with enhanced antimalarial activity. nih.govslideshare.netmdpi.com This substitution pattern is a hallmark of many potent acridine-based antimalarials.

The side chain at the 9-position is another major determinant of activity. For 9-aminoacridine derivatives, an optimal activity profile, particularly against chloroquine-resistant Plasmodium falciparum, requires the presence of two positive charges under physiological conditions: one on the nitrogen of the acridine ring and a second on the terminal amino group of the side chain. mdpi.com For the class of 9-anilinoacridines, SAR studies have shown that adding 3,6-diamino substituents to the acridine core substantially increases their potency. nih.govnih.gov

| Compound Class | Key Structural Feature | Effect on Antimalarial Activity | Example IC50 | Reference |

|---|---|---|---|---|

| 9-Aminoacridines | 6-Chloro and 2-methoxy ring substituents | Significantly improves potency. | Quinacrine | nih.govslideshare.netmdpi.com |

| 9-Aminoacridines | Two positive charges (ring and side chain) | Required for good activity against chloroquine-resistant strains. | Compound 12: ≤ 0.33 μM (CQR strains) | mdpi.com |

| 9-Anilinoacridines | 3,6-Diamino ring substituents | Substantially increases activity. | Compound 13: 25 nM | nih.gov |

| General Acridines | Absence of 6-Cl, 2-MeO groups | Generally leads to weaker activity. | - | mdpi.com |

Tricyclic compounds, including acridine derivatives, have been identified as inhibitors of pathogenic prion protein (PrPSc) formation. nih.gov SAR studies, initiated with the discovery of the antiprion activity of quinacrine, have provided a clear understanding of the molecular features required for this effect. nih.gov

The tricyclic scaffold is a prerequisite for activity, but the side chain attached to the central ring (at position 9 for acridines) is a primary determinant of potency. nih.gov For quinacrine and its analogs, the aliphatic side chain is crucial. Both the length of the carbon chain and the nature of the terminal amino group (specifically, the diethylamino bifurcation) are key factors that modulate the inhibition of PrPSc formation. nih.gov Analogs with major variations in the side chain, such as the introduction of a ring structure, were found to be ineffective. nih.gov

A significant advance in this area was the development of bis-acridines, where two acridine units are tethered by a linker. nih.gov This bivalent approach led to compounds that are approximately 10 times more potent than their monomeric counterparts like quinacrine, with effective concentrations (EC50) in the nanomolar range. nih.govnih.gov The structure of the linker itself is also critical to the activity of these dimeric compounds. Linkers containing hydrogen bond donors/acceptors, such as polyamine or alkyl-ether chains, conferred greater antiprion activity compared to simple, flexible alkyl linkers. nih.gov

| Compound | Description | EC50 (in ScN2a cells) | Key SAR Finding | Reference |

|---|---|---|---|---|

| Quinacrine | Monomeric 9-aminoacridine | ~300 nM | Baseline compound; requires specific aliphatic side chain. | nih.govnih.gov |

| Chlorpromazine | Phenothiazine analog | ~3 µM | Tricyclic core is important, but acridine is more potent. | nih.gov |

| Quinacrine Analog (BM no. 47) | Minor side chain variation | ~3-4 µM | Minor changes to the side chain can drastically reduce potency. | nih.gov |

| Quinacrine Analog (BM no. 48) | Major side chain variation (ring structure) | Inactive | The specific nature of the aliphatic side chain is essential. | nih.gov |

| Bis-acridine (Compound 11) | Dimeric acridine with polyamine linker | ~25-40 nM | Dimerization significantly increases potency (~10-fold). | nih.gov |

| Bis-acridine (Compound 13) | Dimeric acridine with alkyl-ether linker | ~25-40 nM | Linkers with H-bond capability are superior to simple alkyl linkers. | nih.gov |

Preclinical Biological Evaluation of Sarcolysine Acridine in Non Human Models

In Vitro Efficacy Assessments

Evaluation against Protozoal Parasites (e.g., Leishmania species, Plasmodium falciparum)

Acridine (B1665455) derivatives, as a class, have demonstrated significant antiprotozoal activity. For instance, some acridine-based compounds have shown promising leishmanicidal potential against Leishmania infantum and Leishmania amazonensis, exhibiting anti-promastigote activities with IC50 values ranging from 0.73 to 234.95 µM and satisfactory anti-amastigote effects cuni.cz. Certain 9-aminoacridine (B1665356) derivatives and artemisinin-acridine hybrid compounds have been evaluated in vitro for their antimalarial activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum nih.gov. Acridinone alkaloids have also shown activity against Plasmodium yoelii and moderate activity against P. falciparum researchgate.net. The antiprotozoal activity of acridines is often linked to their ability to intercalate DNA nih.gov.

Anti-Proliferative and Cytotoxic Activity in Diverse Non-Human Cell Lines (e.g., Chinese Hamster Ovary cells)

Acridine derivatives are widely recognized for their cytotoxic and anti-proliferative activities against various cancer cell lines nih.govresearchgate.net. Studies have shown that acridine-based compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines nih.gov. For example, new acridine-thiosemicarbazone derivatives have exhibited antiproliferative activities, with some showing high potency against B16-F10 cells (IC50 = 14.79 µM) nih.gov. Chinese Hamster Ovary (CHO) cells are commonly used in in vitro cytotoxicity assays to screen for the toxicological potential of various compounds frontiersin.orguq.edu.au. While specific data for "Sarcolysine acridine" on CHO cells is not detailed, acridine orange derivatives have been evaluated for their cytotoxic effects against melanoma cell monolayers researchgate.net. CHO cells are also widely employed as a host system for recombinant protein production and for genetic screening and engineering, making them a relevant model for assessing cellular responses to chemical agents nih.govmdpi.com.

Potentiation Studies with Existing Agents (e.g., Melphalan)

The concept of potentiation, where the effect of one drug is enhanced by another, is a significant area of research in chemotherapy. Melphalan (B128), an alkylating agent, works by cross-linking DNA strands, thereby preventing cell replication and causing cytotoxicity in both dividing and non-dividing tumor cells drugbank.com. Studies have explored the potentiation of melphalan's cytotoxic action by other agents. For instance, the vasodilator hydralazine (B1673433) has been shown to increase the tumor cytotoxicity of melphalan in the Lewis lung carcinoma model, with an enhancement factor of 2 to 3 eco-vector.com. Another study indicated that acriflavine, an acridine derivative, mediates a p53-dependent synergistic anti-tumor efficiency with melphalan medkoo.com. While these studies highlight the potential for synergistic effects between melphalan and acridine-related compounds, specific data on the potentiation of melphalan by "this compound" itself is not explicitly detailed in the available literature.

Enzyme Activity Assays (e.g., Topoisomerase, Kinase assays)

Acridine derivatives are well-known for their ability to inhibit topoisomerases, which are critical enzymes involved in DNA replication and topology cuni.cznih.govnih.govnih.govmdpi.com. This inhibition is considered a primary mechanism for their antiproliferative activities nih.gov. Acridine-based compounds have been identified as catalytic inhibitors of human topoisomerase II, meaning they inhibit the enzyme's activity without necessarily causing DNA cleavage nih.gov. For example, certain acridine-thiosemicarbazone derivatives have shown notable inhibition of human topoisomerase IIα nih.gov. Kinase assays are broadly used to detect kinase activity and their modulation by drug compounds, as kinases are involved in numerous disease pathways nih.gov. While acridine derivatives have been studied for their effects on various enzymes, specific data regarding "this compound"'s activity in topoisomerase or kinase assays is not available.

In Vivo Non-Human Efficacy Studies

Efficacy in Animal Models of Disease (e.g., Mouse Models of Melanoma)

Mouse models, particularly syngeneic and xenograft models, are widely utilized in preclinical research to evaluate the in vivo efficacy of anti-cancer agents researchgate.netfrontiersin.orguq.edu.aunih.govescholarship.orgwikipedia.org. The B16F10 melanoma model, established by implanting mouse melanoma cells subcutaneously in immunocompetent C57BL/6 mice, is a common model for evaluating anti-tumor efficacy and immune responses in melanoma nih.govebi.ac.uk. While general acridine derivatives and melphalan (sarcolysine) have been tested in various animal models for their anti-cancer properties, including melanoma medkoo.comnih.gov, specific in vivo efficacy studies for "this compound" (CAS# 53161-31-2) in mouse models of melanoma or other diseases are not detailed in the provided search results. Studies on other novel anti-melanoma compounds have demonstrated efficacy in A375 cell line xenograft models in nude mice, showing significant decreases in tumor growth escholarship.org.

While "Sarcolysine" (also known as Melphalan or L-Sarcolysin) and "Acridine" are well-documented chemical compounds with distinct biological activities, a specific chemical compound identified as "this compound" with reported preclinical biological evaluations in non-human models, including specific pathogen inhibition, tumor-cell killing properties, and anti-inflammatory and analgesic activities, does not appear to be widely documented in the scientific literature available through the conducted searches.

The available information primarily discusses acridine derivatives in general, highlighting their broad range of biological activities such as anti-cancer, anti-inflammatory, analgesic, and antimicrobial properties researchgate.netijpsonline.comnih.govniscpr.res.in. Similarly, Sarcolysin (B1681458) is recognized as an alkylating agent with established use in cancer treatment nih.govescholarship.orgslideshare.net. However, specific research findings, data tables, or detailed mechanistic studies pertaining to a conjugate or hybrid compound explicitly named "this compound" for the requested biological evaluations are not present in the search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound "this compound" as per the strict content and scope requirements of the provided outline.

Compound Information:

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Techniques in Elucidating Compound Interactions

Spectroscopic techniques are indispensable tools in chemical and biochemical research, offering insights into the electronic, vibrational, and structural properties of molecules. For compounds like Sarcolysine acridine (B1665455), these methods are vital for confirming synthesis, studying molecular interactions, and understanding their behavior in various environments.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is widely employed to analyze the electronic transitions within a molecule, providing information about its chromophoric groups. Acridine derivatives, including the acridine moiety present in Sarcolysine acridine, typically exhibit significant absorption in the 350-450 nm range, which is characteristic of transitions between their π-electron energy levels nih.gov.

Research on acridine dyes has shown that their UV-Vis absorption peaks can shift towards longer wavelengths with increasing concentrations, attributed to changes in energy levels influenced by the molecular environment uni-goettingen.de. Furthermore, UV-Vis spectroscopy is a primary method for investigating the interaction of acridine derivatives with biomolecules such as DNA. Changes in the absorption spectrum, particularly hypochromism (a decrease in absorbance intensity), are often observed upon DNA binding, allowing for the calculation of DNA binding constants nih.gov.

Table 1: Representative UV-Vis Absorption Data for Acridine Derivatives (Illustrative)

| Compound Type | Absorption Wavelength Range (nm) | Key Feature/Observation | Reference |

| Acridine Derivatives | 350-450 | π-electron transitions | nih.gov |

| Acridine Dye Doped Polymer | 376-385 | Shift with increasing concentration | uni-goettingen.de |

| Acridine | 244 | Primary absorbance peak | nih.gov |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about a molecule's excited-state properties and its interactions within a system. Acridine derivatives are well-known for their strong fluorescence, making this technique particularly useful for studying this compound aiddlab.comnih.gov.

The emission wavelengths of acridine-based compounds can vary depending on their specific structure and environment. For instance, acridone (B373769) derivatives have demonstrated stable fluorescence emission in the 560-590 nm range, while acridine red dye exhibits a strong emission at approximately 560 nm when excited at 493 nm nih.govbindingdb.org. Solvent polarity can significantly influence both the absorbance and fluorescence spectra of these compounds, leading to phenomena like blue or red shifts nih.gov.

Fluorescence spectroscopy is also instrumental in investigating molecular interactions, such as binding to proteins like Bovine Serum Albumin (BSA) or nucleic acids like DNA. Changes in fluorescence intensity, quenching, or shifts in emission maxima can indicate the formation of complexes nih.govbindingdb.org. For example, acridine orange, a related acridine dye, is utilized to differentiate DNA and RNA based on their distinct fluorescence emissions (green for DNA at 525 nm and red for RNA at 650 nm) when excited by ultraviolet light medchemexpress.com. Protonation of acridine compounds can also lead to a significant enhancement in their fluorescence intensity sigmaaldrich.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are routinely used for the structural confirmation and characterization of complex molecules like this compound and its derivatives.

NMR spectra provide detailed information about the chemical environment of individual atoms within the molecule. The chemical shifts of protons and carbons are highly sensitive to their electronic surroundings, allowing researchers to identify different functional groups and their connectivity. Furthermore, changes in chemical shifts observed when a compound interacts with another molecule or is incorporated into a different medium can provide valuable insights into binding events and conformational changes. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can further confirm complex structural assignments by revealing correlations between protons and carbons, even those separated by multiple bonds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the exact molecular weight and elemental composition of a compound. For newly synthesized or characterized compounds like this compound, HRMS provides definitive confirmation of its molecular formula with high accuracy.

Beyond confirming the molecular weight, HRMS can also provide insights into the compound's fragmentation patterns. These patterns, generated when the molecule is ionized and broken into smaller fragments, can be used to deduce structural features and confirm the presence of specific substructures within the larger molecule. This information is invaluable for validating synthetic routes and ensuring the purity and identity of the chemical entity under investigation.

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry play an increasingly vital role in understanding the behavior of chemical compounds, especially in predicting their interactions with biological systems. These in silico methods complement experimental techniques by providing atomic-level insights into molecular mechanisms and guiding further research.

Computational approaches allow for the prediction of a compound's conformational preferences, electronic properties, and potential binding sites on target macromolecules. For acridine derivatives, molecular modeling is used to study their interactions with various biological targets, such as topoisomerases and membrane phospholipids, aiding in the elucidation of their mechanisms of action. Molecular dynamics (MD) simulations, a key component of molecular modeling, are particularly useful for investigating the stability of ligand-protein complexes and the conformational dynamics of molecules over time. These simulations can reveal how a compound inserts into a lipid bilayer or interacts with specific amino acid residues of a protein.

Molecular Docking Simulations

Molecular docking simulations are a widely used computational technique to predict the preferred orientation and binding affinity of a small molecule (ligand) with a macromolecular target (receptor), such as a protein or DNA. For this compound, docking studies can predict how the compound might interact with its potential biological targets.

In docking simulations, various orientations and conformations of the ligand are explored within the receptor's binding site, and a scoring function is used to rank the poses based on their predicted binding affinity. More negative scoring values typically indicate stronger binding. These simulations can identify specific non-bonded hydrophobic interactions, electrostatic attractive forces, and hydrogen bond formations between the compound and key amino acid residues within the binding pocket.

For acridine derivatives, molecular docking has been successfully applied to predict their binding modes with enzymes like topoisomerase I and IIα, suggesting different interaction mechanisms depending on the specific acridine derivative. This predictive power makes molecular docking an essential tool in structure-based drug design and in identifying the putative molecular mechanisms of action for novel compounds.

Table 2: Key Applications of Molecular Docking in Acridine Research (Illustrative)

| Target Protein | Predicted Interactions | Key Findings | Reference |

| Topoisomerase I/IIα | Hydrophobic interactions, H-bonds with Met428, Arg364, Asp533, Thr718 | Different interaction modes for various acridines; correlation with lipophilicity | |

| Topoisomerase II | High binding affinities for bis-acridone derivatives | Insights into ligand-protein binding interactions | |

| Pteridine Reductase 1 (LcPTR1) | Competitive mechanism of action | Identification of macromolecular target |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior and physical movements of atoms and molecules mdpi.comchemrxiv.org. These simulations are essential for understanding the dynamic nature of biomolecular systems, including conformational changes, protein folding, and the intricate interactions between proteins and ligands chemrxiv.orgresearchgate.net. By simulating the motion of atoms over a specified time frame, MD provides insights into molecular-level mechanisms, such as adsorption abilities and molecular orientation at interfaces mdpi.com. The technique can also be used to evaluate the structural dynamic stability of compounds researchgate.net.

Research Findings for this compound: Specific research findings detailing molecular dynamics simulations performed on the compound this compound were not identified in the available literature.

Quantum Mechanics/Molecular Mechanics (QM-MM) Calculations

Quantum Mechanics/Molecular Mechanics (QM-MM) calculations represent a hybrid computational approach that combines the precision of quantum mechanics (QM) for a critical region of interest with the computational efficiency of molecular mechanics (MM) for the surrounding environment esqc.orgq-chem.com. This method is particularly valuable for investigating complex systems, such as enzymatic reactions or drug-target interactions, where a full QM treatment would be computationally prohibitive esqc.orgnih.gov. QM-MM calculations enable the determination of structures and energetics along reaction pathways, providing detailed insights into catalytic mechanisms and molecular transformations nih.govbioexcel.eu.

Research Findings for this compound: Specific research findings detailing Quantum Mechanics/Molecular Mechanics calculations performed on the compound this compound were not identified in the available literature.

Virtual Screening Approaches for Activity Prediction

Virtual screening (VS) is a computational methodology that leverages advanced algorithms and predictive models to analyze extensive chemical libraries labinsights.nl. Its primary goal is to identify potential drug candidates by predicting a molecule's likelihood of binding to a specific target protein or receptor, without the need for physical experimentation labinsights.nl. This approach significantly accelerates the drug discovery process by rapidly prioritizing compounds based on their predicted binding affinity and therapeutic potential, thereby enhancing the success rate of identifying active compounds labinsights.nl. Molecular docking, a key component of virtual screening, predicts the optimal orientation and conformation of small molecule ligands when bound to target sites, and can estimate their binding affinity longdom.org.

Research Findings for this compound: Specific research findings detailing virtual screening approaches for activity prediction of the compound this compound were not identified in the available literature.

Cellular and Biochemical Assays

This section describes various cellular and biochemical assays commonly used to evaluate the biological effects of chemical compounds.

Cell Viability Assays (e.g., XTT, MTT)

Cell viability assays, such as the XTT (2,3-Bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, are widely used colorimetric methods for assessing cell proliferation and cytotoxicity biotium.comnih.govnih.govthermofisher.com. These assays are based on the principle that metabolically active cells can reduce tetrazolium salts. In the MTT assay, mitochondrial enzymes reduce MTT to an insoluble purple formazan (B1609692) product, which is subsequently solubilized and quantified spectrophotometrically nih.govthermofisher.com. The XTT assay operates similarly but yields a water-soluble orange formazan product, eliminating the need for a solubilization step and making it suitable for high-throughput applications biotium.comthermofisher.combioradiations.com. The intensity of the color produced is directly proportional to the number of metabolically active cells biotium.comthermofisher.com.

Research Findings for this compound: Specific research findings detailing cell viability assays (XTT, MTT) performed with the compound this compound were not identified in the available literature.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a versatile and essential technique for the rapid and accurate multiparametric measurement of large cell populations, crucial for studying cell proliferation and cell death nih.gov. For cell cycle analysis, cells are typically stained with fluorescent dyes that bind quantitatively to DNA, such as propidium (B1200493) iodide (PI) or DAPI. The measured fluorescence intensity correlates with the DNA content, allowing for the differentiation of cells in distinct phases of the cell cycle (G0/G1, S, G2/M) nih.govwikipedia.org. Apoptosis, or programmed cell death, can be assessed by flow cytometry through various indicators, including changes in cell morphology, the translocation of phosphatidylserine (B164497) to the cell surface (often detected with Annexin V), the collapse of mitochondrial transmembrane potential, DNA fragmentation (resulting in a sub-G1 or hypodiploid population), and evidence of caspase activation nih.govnih.govbdbiosciences.comspringernature.com.

Research Findings for this compound: Specific research findings detailing flow cytometry for cell cycle and apoptosis analysis performed with the compound this compound were not identified in the available literature.

Immunomodulatory Activity Assays (e.g., CBA, DCF-DA, DAF-FM diacetate)

Immunomodulatory activity assays are utilized to assess a compound's ability to modulate immune responses.

Cytometric Bead Array (CBA): This flow cytometry-based immunoassay is designed to simultaneously quantify multiple soluble analytes, such as cytokines, chemokines, and growth factors, within a single sample. These proteins are critical mediators of immune responses, and CBA provides a quantitative measure of their concentrations.

DCF-DA (2',7'-dichlorofluorescin diacetate): This cell-permeable probe is used to detect intracellular reactive oxygen species (ROS) nih.gov. Upon entering the cell, DCF-DA is deacetylated by intracellular esterases to 2',7'-dichlorofluorescin (DCFH). DCFH is then oxidized by ROS, such as hydrogen peroxide, to highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). An increase in fluorescence intensity indicates oxidative stress or respiratory burst activity within cells nih.gov.

DAF-FM diacetate (4-Amino-5-Methylamino-2',7'-Difluorofluorescein Diacetate): This cell-permeable fluorescent probe is employed for the detection of intracellular nitric oxide (NO) thermofisher.combio-techne.comsigmaaldrich.comcaymanchem.com. DAF-FM diacetate passively diffuses into cells and is deacetylated by intracellular esterases to DAF-FM. DAF-FM subsequently reacts with NO to form highly fluorescent triazolofluoresceins, enabling the quantitative monitoring of NO synthesis bio-techne.comcaymanchem.com. Nitric oxide is a vital signaling molecule involved in numerous physiological and pathological processes, including various aspects of immune regulation.

Research Findings for this compound: Specific research findings detailing immunomodulatory activity assays (CBA, DCF-DA, DAF-FM diacetate) performed with the compound this compound were not identified in the available literature.

Data Tables

Due to the absence of specific research findings for the compound "this compound" in the context of the requested methodologies and assays, no data tables can be generated.

Future Directions and Research Perspectives

Development of Next-Generation Sarcolysine Acridine (B1665455) Analogs

The synthesis of next-generation Sarcolysine acridine analogs is a crucial future direction. This involves structural modifications aimed at improving efficacy, selectivity, pharmacokinetic properties, and overcoming potential resistance mechanisms. Acridine and its functional analogs have been acknowledged for their diverse biological applications, laying a foundation for developing new therapeutics nih.gov. Molecular hybridization, a strategy involving the covalent combination of pharmacophoric moieties from different bioactive substances, can yield new compounds with modified selectivity profiles, dual modes of action, reduced side effects, and enhanced ability to overcome multidrug resistance fishersci.fifishersci.fi. For instance, acridine-based hybrids have demonstrated stronger anticancer activity than parent compounds like melphalan (B128) against certain cell lines mims.com. Similarly, artemisinin–acridine hybrid compounds have shown higher cytotoxic effects against HeLa cells compared to melphalan, suggesting the potential for improved antitumor agents through such combinations uni.lu.

Research could focus on:

Modifying the linker: The nature and length of the linker connecting the sarcolysine and acridine moieties could be optimized to influence DNA binding, cellular uptake, and release kinetics.

Substituent effects: Introducing various substituents on the acridine ring or the phenylalanine part of sarcolysine could modulate their electronic and steric properties, impacting interactions with biological targets and improving selectivity.

Prodrug strategies: Designing prodrugs that release the active this compound or its active metabolites at specific tumor sites or under particular physiological conditions (e.g., pH-controlled activation) could enhance therapeutic index wikipedia.org.

Exploration of Novel Biological Targets and Pathways

Sarcolysine (melphalan) primarily acts as an alkylating agent, forming cross-links with DNA to inhibit its synthesis and RNA synthesis fishersci.ca. Acridine derivatives are well-known DNA intercalators and potent inhibitors of topoisomerase I and II enzymes, leading to DNA strand breaks and inhibition of DNA/RNA synthesis nih.govwikipedia.orgwikipedia.orgguidetopharmacology.org. The hybrid nature of this compound suggests a potential for multi-target action, which could be a key advantage in overcoming drug resistance and improving efficacy.

Future research should explore:

Dual-target inhibition: Investigating if this compound can simultaneously exert its alkylating effect and interfere with topoisomerase activity or DNA intercalation, leading to synergistic cytotoxicity.

Epigenetic modulation: Exploring if the acridine moiety, or the combined molecule, can influence epigenetic targets, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), which are often dysregulated in cancer.

Signaling pathway interference: Identifying if this compound can modulate specific cellular signaling pathways involved in cell proliferation, survival, or metastasis, beyond its direct DNA-damaging effects. In silico studies have shown acridine-based derivatives can inhibit various protein targets, including tyrosine kinases, suggesting a multifaceted attack on tumor cells wikipedia.org.

Integration of Multi-Omics Data in Research

The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) is crucial for a comprehensive understanding of this compound's mechanism of action, identifying biomarkers for response, and predicting resistance. Multi-omics studies help bridge the gap between genotype and phenotype, providing insights into complex molecular and genetic mechanisms.

This involves:

Mechanism elucidation: Using transcriptomics and proteomics to identify global gene expression and protein changes in response to this compound treatment, revealing affected pathways and potential off-targets.

Biomarker discovery: Identifying molecular signatures (e.g., specific mutations, gene expression patterns, protein profiles) that predict sensitivity or resistance to this compound, enabling personalized medicine approaches.

Resistance profiling: Applying multi-omics to resistant cell lines or patient samples to uncover the molecular mechanisms underlying resistance, guiding the development of strategies to overcome it.

Advanced Computational Design and Optimization Strategies

Computational approaches are becoming indispensable in modern drug discovery, offering rapid and cost-effective ways to design, screen, and optimize drug candidates. Advanced computational design and optimization strategies can significantly accelerate the development of this compound analogs.

This includes:

Molecular docking and dynamics: Simulating the binding interactions of this compound and its analogs with various biological targets (e.g., DNA, topoisomerases, specific proteins) to predict binding affinity and mechanism wikipedia.org.

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing predictive models that correlate chemical structure with biological activity, guiding the design of more potent and selective analogs.

De novo drug design: Using algorithms to design novel this compound-like structures with desired properties, potentially exploring novel chemical spaces.

Artificial Intelligence (AI) and Machine Learning (ML): Employing AI/ML models trained on large datasets to predict drug properties, identify potential targets, and optimize synthetic routes for new analogs.

Investigation into Overcoming Biological Resistance Mechanisms

Resistance to alkylating agents like melphalan is a significant clinical challenge in cancer treatment, often involving secondary mutations in drug targets or activation of bypass pathways fishersci.fifishersci.fi. The multi-modal action of a this compound hybrid could inherently offer an advantage in circumventing some resistance mechanisms.

Future research should focus on:

Multi-target resistance: Investigating if the dual mechanism of action (alkylation and DNA intercalation/topoisomerase inhibition) can overcome resistance pathways that are specific to either alkylating agents or acridine derivatives alone.

Efflux pump modulation: Exploring if this compound or its analogs can evade or inhibit drug efflux pumps (e.g., P-glycoprotein), which are common mediators of multidrug resistance nih.gov.

Expanding Research to Neglected Tropical Diseases

Acridine derivatives have a long history of use and investigation against various infectious diseases, including parasitic infections like malaria and leishmaniasis nih.gov. Given the broad spectrum of biological activity of acridines and the urgent need for new, effective, and affordable treatments for neglected tropical diseases (NTDs), exploring this compound's potential in this area is a promising direction. NTDs affect over a billion people globally, predominantly in impoverished communities, and new research and development are crucial to reduce their impact guidetopharmacology.org.

This involves:

Antiparasitic activity: Screening this compound and its analogs against a range of protozoal and helminthic pathogens responsible for NTDs, such as Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania species (leishmaniasis) nih.gov.

Antimicrobial activity: Investigating its potential against drug-resistant bacterial infections, given the historical use and renewed interest in acridines as antibacterial agents.

Mechanism in pathogens: Elucidating the specific mechanisms by which this compound might act on these pathogens, which could involve DNA damage, enzyme inhibition, or disruption of unique parasitic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sarcolysine acridine derivatives, and how are structural isomers distinguished in experimental cancerology?

- Methodological Answer : Unambiguous synthesis of this compound derivatives involves multi-step organic reactions, such as cyclization and alkylation, to produce isomers like 7,10- and 7,8-dimethylbenz[c]acridine. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm purity and isomer identity . For reproducibility, experimental protocols should specify reaction conditions (e.g., solvent, temperature) and purification steps.

Q. Which standard assays are used to evaluate the antiproliferative activity of this compound compounds?

- Methodological Answer : Common assays include:

- MTT assay for cell viability/proliferation, requiring optimization of cell seeding density and incubation time to avoid false positives from compound autofluorescence .

- Annexin-V/PI staining coupled with flow cytometry to quantify apoptosis, with controls for necrosis (e.g., unstained cells, compensation controls) .

- Acridine orange staining for DNA binding studies, noting excitation/emission wavelengths (502/538 nm for DNA) and potential RNA interference .

Q. How are this compound derivatives characterized for DNA interaction in mechanistic studies?

- Methodological Answer : Fluorescence titration assays and circular dichroism (CD) spectroscopy are used to assess intercalation or groove-binding modes. Acridine derivatives like acridine orange exhibit spectral shifts upon DNA binding, requiring calibration with known DNA concentrations and buffer controls (e.g., pH 7.4 Tris-EDTA) to avoid nonspecific interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for this compound derivatives across different experimental models?

- Methodological Answer : Discrepancies (e.g., tumor incidence in mice vs. rats) may arise from species-specific metabolic activation or dosing protocols. To address this:

- Conduct comparative pharmacokinetic studies to assess bioavailability and metabolite profiles.

- Use genetically engineered models (e.g., CYP450 knockouts) to isolate metabolic pathways.

- Reference IARC guidelines for standardized carcinogenicity testing, including skin application and bladder implantation assays .

Q. What experimental strategies optimize the therapeutic index of this compound in combination therapies?

- Methodological Answer : Synergy studies require:

- Dose-matrix designs (e.g., Chou-Talalay method) to quantify combination effects (additive, synergistic).

- Pathway analysis (e.g., Western blotting for EGFR-RAS signaling) to identify mechanistic overlaps with chemotherapeutics .

- In vivo validation using orthotopic tumor models with pharmacokinetic monitoring to avoid off-target toxicity.

Q. How do researchers validate the specificity of this compound derivatives for cancer cell lines versus normal cells?

- Methodological Answer :

- Selectivity screening : Compare IC50 values across cancer (e.g., MCF-7, HeLa) and normal (e.g., HEK293) cell lines.

- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes in responsive vs. resistant cells.

- CRISPR-Cas9 knockout models to test dependency on specific oncogenic pathways (e.g., p53 status) .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curve fitting) to calculate EC50/IC50 values. Validate with goodness-of-fit metrics (R², residual plots) and replicate experiments (n ≥ 3). For synergy scoring, tools like SynergyFinder Plus apply ZIP (Zero Interaction Potency) or Bliss independence models .

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products